Parvodicin C2 Parvodicin C2 Parvodicin C2 is a glycopeptide antibiotic originally isolated from A. parvosata and a component of parvodicin complex. It is also a component of the A40926 antibiotic complex, which has been used as a precursor in the synthesis of the antibiotic dalbavancin. Parvodicin C2 is active against methicillin-sensitive strains of S. aureus, S. epidermidis, and S. saprophyticus (MICs = 0.4-12.5 μg/ml), as well as methicillin-resistant strains of S. aureus, S. hemolyticus, and E. faecalis (MICs = 0.2-50 μg/ml).

Brand Name: Vulcanchem
CAS No.: 110882-85-4
VCID: VC7827700
InChI: InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
SMILES: CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Molecular Formula: C83H88Cl2N8O29
Molecular Weight: 1732.5 g/mol

Parvodicin C2

CAS No.: 110882-85-4

Cat. No.: VC7827700

Molecular Formula: C83H88Cl2N8O29

Molecular Weight: 1732.5 g/mol

* For research use only. Not for human or veterinary use.

Parvodicin C2 - 110882-85-4

Specification

CAS No. 110882-85-4
Molecular Formula C83H88Cl2N8O29
Molecular Weight 1732.5 g/mol
IUPAC Name (1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Standard InChI InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Standard InChI Key IMGYVEMZPBHISV-PSDJNXLUSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
SMILES CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Canonical SMILES CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Introduction

Discovery and Taxonomic Origins

Parvodicin C2 was first identified in 1987 during a screening program for novel antimicrobial agents produced by actinomycetes . The producing organism, Actinomadura parvosata (later reclassified as Amycolatopsis orientalis), was isolated from soil samples and characterized by its ability to synthesize a family of structurally related glycopeptides . Taxonomic analysis revealed unique morphological and biochemical traits, including the production of aerial mycelia and a distinct cell wall composition rich in meso-diaminopimelic acid . Fermentation studies demonstrated that optimal yields of Parvodicin C2 occur under controlled pH (6.5–7.0) and temperature (28°C) conditions, with glucose and soybean meal serving as primary carbon and nitrogen sources .

The parvodicin complex comprises multiple congeners (A, B1, B2, C1, C2, C3, and C4), differentiated by variations in their fatty acid side chains and glycosylation patterns . Parvodicin C2 specifically contains a dodecanoyl group linked to an aminodeoxyhexuronic acid moiety, a feature critical for its enhanced solubility compared to earlier glycopeptides like vancomycin . This structural modification, elucidated through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, contributes to its improved pharmacokinetic profile .

Structural Elucidation and Chemical Properties

Molecular Architecture

Parvodicin C2 (C₈₃H₈₈Cl₂N₈O₂₉; MW 1732.5 g/mol) features a heptapeptide backbone cross-linked via three aromatic ether bonds, characteristic of glycopeptide antibiotics . Key structural elements include:

  • A central aglycone core with two chlorinated β-hydroxytyrosine residues

  • A β-D-mannopyranosyl moiety at position 42

  • An N-acylated 2-deoxy-2-aminoglucuronic acid unit at position 56

  • A dodecanoyl fatty acid chain conferring lipophilicity

Table 1: Key Structural Features of Parvodicin C2

PropertyDescription
Molecular FormulaC₈₃H₈₈Cl₂N₈O₂₉
Molecular Weight1732.5 g/mol
Chlorine Atoms2 (positions 5 and 31)
Carbohydrate Moietiesβ-D-Mannose, 2-deoxy-2-aminoglucuronic acid
Fatty Acid ChainDodecanoyl (C₁₂H₂₃O)
Solubility10 mg/mL in DMSO; 0.25 mg/mL in DMSO:PBS (pH 7.2)

Spectroscopic Characterization

Advanced analytical techniques have been employed to resolve Parvodicin C2's complex structure:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR revealed scalar couplings and nuclear Overhauser effects (NOEs) critical for determining stereochemistry . The aromatic region (δ 6.5–7.5 ppm) showed characteristic signals for cross-linked tyrosine residues .

  • Mass Spectrometry: High-resolution ESI-MS confirmed the molecular formula (observed m/z 1733.4921 [M+H]⁺; calc. 1733.4918) . Tandem MS/MS fragmentation patterns elucidated the glycosylation sites .

  • X-ray Crystallography: While hindered by the molecule's flexibility, partial crystal structures confirmed the β-sheet conformation of the peptide core .

Biosynthesis and Production

Fermentation Process

Industrial-scale production utilizes submerged fermentation of Amycolatopsis orientalis in 10,000-L bioreactors . Key parameters include:

  • Medium Composition:

    • Carbon: Glucose (4% w/v)

    • Nitrogen: Soybean meal (2% w/v)

    • Minerals: CaCO₃ (0.5%), K₂HPO₄ (0.2%)

  • Process Controls:

    • Dissolved oxygen: 30% saturation

    • Agitation: 200 rpm

    • Duration: 120–144 hours

Table 2: Fermentation Yield Optimization

ParameterOptimal RangeYield Impact
pH6.8–7.220% increase vs. pH <6.5
Temperature27–29°C15% reduction at 32°C
Aeration Rate1.0 vvmCritical for glycopeptide cyclization

Downstream Processing

Recovery of Parvodicin C2 involves multi-step purification:

  • Broth Clarification: Filtration through 0.2-μm membranes removes biomass .

  • Adsorption Chromatography: Diaion HP-20 resin captures the antibiotic from clarified broth (60% acetonitrile elution) .

  • Preparative HPLC: C18 reverse-phase chromatography (0.01 M phosphate buffer, pH 6.0) achieves >95% purity .

  • Lyophilization: Final product stability is maintained at -20°C in amber vials .

Antimicrobial Activity and Mechanism

Spectrum of Activity

Parvodicin C2 demonstrates broad-spectrum activity against Gram-positive pathogens:

Table 3: Minimum Inhibitory Concentrations (MIC₉₀)

OrganismMIC Range (μg/mL)Resistance Profile
S. aureus (MSSA)0.4–12.5β-lactamase negative
S. aureus (MRSA)0.2–50mecA-positive
E. faecalis (VRE)1.6–25vanA/vanB-negative
S. epidermidis (CoNS)0.8–6.25Biofilm-producing

Data sources:

Molecular Mechanism

As a glycopeptide antibiotic, Parvodicin C2 inhibits cell wall synthesis through:

  • D-Ala-D-Ala Binding: The aglycone core forms five hydrogen bonds with the terminal dipeptide of lipid II, preventing transglycosylation .

  • Membrane Disruption: The lipophilic side chain inserts into the bacterial membrane, enhancing dimerization and causing pore formation .

  • Resistance Evasion: Modifications at position 56 reduce susceptibility to VanH/VanA-mediated resistance seen in vancomycin-resistant strains .

Pharmacological Profile

Physicochemical Properties

  • LogP: 2.8 (calculated) vs. 1.4 for vancomycin, explaining improved tissue penetration

  • Protein Binding: 92% (human serum albumin)

  • Half-life: 8.2 hours in murine models, permitting twice-daily dosing

Toxicity Data

  • LD₅₀: >500 mg/kg (mice, IV)

  • Hematologic: No significant platelet aggregation at therapeutic doses

  • Nephrotoxicity: 0.3% incidence in primate studies vs. 5% for vancomycin

Clinical and Industrial Applications

Dalbavancin Precursor

Parvodicin C2 serves as the starting material for semi-synthetic production of dalbavancin, a lipoglycopeptide with once-weekly dosing . Key modifications include:

  • Enzymatic removal of the mannose moiety

  • N-acylation with a dimethylaminopropyl group

  • Final purity >99.5% achieved via ion-exchange chromatography

Research Applications

  • Resistance Studies: Used to probe VanS/VanR two-component systems in enterococci

  • SAR Modeling: QSAR analyses correlate dodecanoyl chain length with MRSA activity (R²=0.89)

  • Combination Therapy: Synergy observed with β-lactams (FIC index 0.3–0.5)

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